6-Iodohex-1-yne CAS number 2468-56-6 properties
6-Iodohex-1-yne CAS number 2468-56-6 properties
An In-depth Technical Guide to 6-Iodohex-1-yne (CAS: 2468-56-6)
Abstract
6-Iodohex-1-yne is a versatile bifunctional reagent that holds significant value for researchers in organic synthesis, medicinal chemistry, and materials science. Possessing both a terminal alkyne and a primary alkyl iodide, it serves as a strategic linchpin for introducing alkynyl moieties and for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, reactivity, key synthetic applications, and essential safety protocols, grounded in authoritative data for the practicing scientist.
Chemical Identity and Physicochemical Properties
6-Iodohex-1-yne, also known as 1-iodo-5-hexyne, is a colorless to light yellow liquid.[1] Its unique structure, featuring a reactive site at both ends of its six-carbon chain, makes it a valuable building block in multi-step syntheses.
Table 1: Physicochemical Properties of 6-Iodohex-1-yne
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 2468-56-6 | [2][3][4] |
| Molecular Formula | C₆H₉I | [1][2][3] |
| Molecular Weight | 208.04 g/mol | [1][3] |
| Appearance | Colorless to Light yellow/pink clear liquid | [1] |
| Density | 1.579 g/mL at 25 °C | [2][5][6] |
| Boiling Point | 94-95 °C (at 35 Torr) | [2][6][7] |
| Refractive Index | n20/D 1.529 | [5][6][7] |
| Flash Point | 73 °C (164 °F) | [2][5] |
| Solubility | Data not widely available, but expected to be soluble in common organic solvents like acetone, THF, and dichloromethane. |
| Storage | 2-8°C, under an inert gas atmosphere. |[2][5][6][8] |
Spectroscopic Profile
The structural features of 6-Iodohex-1-yne give rise to a distinct and easily interpretable spectroscopic signature. Understanding these characteristics is critical for reaction monitoring and product confirmation.
Table 2: Key Spectroscopic Data for 6-Iodohex-1-yne
| Technique | Feature | Expected Chemical Shift / Wavenumber |
|---|---|---|
| ¹H NMR | Terminal Alkyne (≡C-H ) | ~1.9 - 2.2 ppm (t) |
| Methylene adjacent to Iodine (-CH₂-I ) | ~3.2 ppm (t) | |
| Propargylic Methylene (≡C-CH₂-) | ~2.2 ppm (tt) | |
| Internal Methylenes (-CH₂-CH₂-) | ~1.6 - 1.9 ppm (m) | |
| ¹³C NMR | Alkyne Carbon (C ≡CH) | ~83 ppm |
| Alkyne Carbon (C≡C H) | ~69 ppm | |
| Methylene adjacent to Iodine (-C H₂-I) | ~6 ppm | |
| Other Methylene Carbons | ~20-35 ppm | |
| IR Spectroscopy | Terminal Alkyne Stretch (≡C-H) | ~3300 cm⁻¹ (sharp, strong) |
| Carbon-Carbon Triple Bond Stretch (C≡C) | ~2120 cm⁻¹ (sharp, medium) | |
| C-H Aliphatic Stretch | ~2850-2950 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 208 |
| | Key Fragment | m/z 81 ([M-I]⁺) |
Note: NMR shifts are approximate and can vary based on the solvent and instrument used.
Reactivity and Synthetic Utility
The power of 6-Iodohex-1-yne lies in its dual reactivity. The terminal alkyne and the primary iodide can be addressed either sequentially or, in some cases, concurrently, providing significant strategic advantages in synthesis design.
Reactions at the Alkyne Terminus
The terminal alkyne is a versatile functional group, participating in a host of canonical C-C bond-forming reactions.
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Sonogashira Coupling: The terminal alkyne readily couples with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction is fundamental for creating conjugated enyne systems or aryl alkynes.
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Click Chemistry (Azide-Alkyne Cycloaddition): 6-Iodohex-1-yne is an ideal substrate for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloadditions to form stable triazole rings. This is particularly useful in bioconjugation and materials science for linking the iodo-hexyl moiety to biomolecules or polymers.
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Alkynylation: The terminal proton is acidic and can be deprotonated with a strong base (e.g., n-BuLi, Grignard reagents) to form an acetylide. This nucleophile can then attack various electrophiles, such as aldehydes, ketones, or epoxides.
Reactions at the Alkyl Iodide Terminus
The primary iodide is an excellent leaving group, making this end of the molecule highly susceptible to nucleophilic attack.
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Nucleophilic Substitution (Sₙ2): A wide range of nucleophiles (e.g., azides, amines, cyanides, thiols) can displace the iodide to form new carbon-heteroatom or carbon-carbon bonds. For instance, reaction with sodium azide provides a convenient route to 6-azidohex-1-yne, a complementary click chemistry partner.
-
Organometallic Formations: The alkyl iodide can be converted into organometallic reagents, such as Grignard or organolithium reagents, although this requires careful protection or subsequent reaction of the acidic alkyne proton.
Intramolecular Reactions
The compound is a known reactant for atom-transfer cyclization reactions, where the dual functionality allows for the formation of cyclic structures.[2][6][7]
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-chlorohex-1-yne (1.0 eq) and sodium iodide (1.1 - 1.5 eq).
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Solvent Addition: Add anhydrous acetone to the flask (approx. 5-10 mL per gram of chloroalkyne).
-
Reaction: Place the flask under an inert atmosphere (Nitrogen or Argon). Stir the mixture and gently heat to reflux. The reaction is typically monitored by TLC or GC-MS and is often complete within 5-24 hours. [9]4. Workup: Allow the reaction mixture to cool to room temperature. A white precipitate (NaCl) will have formed. Filter the mixture through a pad of celite to remove the salt, washing the filter cake with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure to remove most of the acetone. To the resulting residue, add diethyl ether and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. The crude product is then purified by vacuum distillation to yield pure 6-Iodohex-1-yne. [2][6]
Sonogashira Coupling with Iodobenzene
This protocol demonstrates a typical application of 6-Iodohex-1-yne in a palladium-catalyzed cross-coupling reaction.
Step-by-Step Methodology:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve iodobenzene (1.0 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and CuI (0.04-0.10 eq) in a suitable solvent like triethylamine or a mixture of THF/triethylamine.
-
Substrate Addition: Add 6-Iodohex-1-yne (1.1 eq) to the reaction mixture via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting materials are consumed (monitored by TLC or GC-MS).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through celite to remove catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, followed by water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the coupled product.
Safety, Handling, and Storage
Proper handling of 6-Iodohex-1-yne is crucial for user safety and to maintain the integrity of the compound.
-
Hazard Identification: The compound is classified as an irritant. It causes skin and serious eye irritation, and may cause respiratory irritation. [1][3][5]It is also a combustible liquid. * GHS Hazard Codes: H315, H319, H335, H227
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. [10]* Handling: Use spark-proof tools and take precautionary measures against static discharge. [11]Avoid contact with skin, eyes, and clothing. [4][11]Keep away from heat, sparks, and open flames. * Storage: Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen). [8]It should be refrigerated at 2-8°C. [1][2][5][7]The material is noted to be air and heat sensitive. * Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. [10]
Conclusion
6-Iodohex-1-yne (CAS: 2468-56-6) is a high-value synthetic intermediate whose utility is derived from its orthogonal reactive sites. The terminal alkyne provides access to modern coupling and ligation chemistries, while the primary iodide serves as a reliable handle for nucleophilic substitution. A thorough understanding of its properties, reactivity, and handling requirements enables researchers to leverage this powerful building block for the efficient construction of complex molecules in drug discovery and materials science.
References
-
LookChem. (n.d.). 6-Iodohex-1-yne. Retrieved January 6, 2026, from [Link]
-
LookChem. (n.d.). Cas 2468-56-6, 6-iodo-1-hexyne. Retrieved January 6, 2026, from [Link]
-
Chemdad Co., Ltd. (n.d.). 6-iodo-1-hexyne. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). 6-Iodohex-1-yne. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
- Safety Data Sheet. (2024, April 3). 1-Hexene.
-
SpectraBase. (n.d.). 1-Hexyne, 6-iodo-. Retrieved January 6, 2026, from [Link]
Sources
- 1. 6-iodo-1-hexyne | 2468-56-6 [chemicalbook.com]
- 2. 6-Iodohex-1-yne|lookchem [lookchem.com]
- 3. 6-Iodohex-1-yne | C6H9I | CID 11117251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Iodo-1-hexyne 95% | CAS: 2468-56-6 | AChemBlock [achemblock.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Cas 2468-56-6,6-iodo-1-hexyne | lookchem [lookchem.com]
- 7. 6-iodo-1-hexyne Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. 2468-56-6|6-Iodohex-1-yne|BLD Pharm [bldpharm.com]
- 9. 6-iodo-1-hexyne synthesis - chemicalbook [chemicalbook.com]
- 10. airgas.com [airgas.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
